molecular formula C21H15N7O3S2 B4290530 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide

2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide

Cat. No.: B4290530
M. Wt: 477.5 g/mol
InChI Key: UERLXJXHQFSNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a benzyl group, and a nitrothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide typically involves multiple steps. One common approach is the condensation of a benzyl-substituted isatin with thiosemicarbazide to form the triazinoindole core. This intermediate is then reacted with 5-nitro-1,3-thiazole-2-yl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Its unique structure makes it a candidate for developing new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to its combination of a benzyl group, a nitrothiazole moiety, and a triazinoindole core

Properties

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O3S2/c29-16(23-20-22-10-17(33-20)28(30)31)12-32-21-24-19-18(25-26-21)14-8-4-5-9-15(14)27(19)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLXJXHQFSNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC=C(S5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide
Reactant of Route 2
Reactant of Route 2
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide
Reactant of Route 3
Reactant of Route 3
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide
Reactant of Route 4
Reactant of Route 4
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide
Reactant of Route 5
Reactant of Route 5
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide
Reactant of Route 6
Reactant of Route 6
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.